1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline
CAS No.:
Cat. No.: VC9378296
Molecular Formula: C16H16ClNO3S
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClNO3S |
|---|---|
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 1-(5-chloro-2-ethoxyphenyl)sulfonyl-2,3-dihydroindole |
| Standard InChI | InChI=1S/C16H16ClNO3S/c1-2-21-15-8-7-13(17)11-16(15)22(19,20)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3 |
| Standard InChI Key | BXKDNKBTIJTNNF-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32 |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline is systematically named as 1-(5-chloro-2-ethoxyphenyl)sulfonyl-2,3-dihydroindole under IUPAC nomenclature. Its structure comprises an indoline moiety (a bicyclic system of benzene fused to a pyrrolidine ring) linked via a sulfonyl group to a 5-chloro-2-ethoxyphenyl substituent. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.8 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32 |
| InChIKey | BXKDNKBTIJTNNF-UHFFFAOYSA-N |
| PubChem CID | 2988677 |
The sulfonyl group () at the 1-position of indoline introduces polarity, while the chloro and ethoxy substituents on the phenyl ring enhance lipophilicity, influencing solubility and membrane permeability .
Spectroscopic and Computational Data
Though experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, PubChem’s computed properties indicate a topological polar surface area of 67.8 Ų and an XLogP3 value of 3.7, suggesting moderate hydrophobicity. Density functional theory (DFT) simulations predict a planar conformation for the indoline ring, with the sulfonyl group adopting a tetrahedral geometry.
Synthesis and Preparation
General Sulfonylation Strategies
The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline likely follows established sulfonylation protocols for indoline derivatives. A typical route involves:
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Sulfonyl Chloride Preparation: Reacting 5-chloro-2-ethoxyphenol with chlorosulfonic acid to yield the corresponding sulfonyl chloride.
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Nucleophilic Substitution: Treating indoline with the sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation .
This method parallels the synthesis of related sulfonamide-indoline hybrids reported by ACS Omega, where indoline-2,3-dione intermediates undergo sulfonylation with aryl sulfonyl chlorides .
Challenges and Optimization
Key challenges include regioselectivity in sulfonyl group attachment and purification of the product from unreacted starting materials. Catalytic methods using Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl) may enhance reaction efficiency, as observed in Fischer indole syntheses of substituted indoles . For instance, Murakami et al. demonstrated that acid-catalyzed cyclization of phenylhydrazones can yield chlorinated indole derivatives, a reaction mechanism potentially adaptable to indoline sulfonylation .
Structural and Functional Insights
Role of Substituents
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Chloro Group: The electron-withdrawing chloro substituent at the phenyl ring’s 5-position enhances electrophilic reactivity, potentially facilitating interactions with biological targets (e.g., enzyme active sites) .
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Ethoxy Group: The 2-ethoxy moiety contributes to steric bulk and modulates solubility via hydrophobic interactions. Ethoxy groups are common in CNS-active drugs due to their ability to cross the blood-brain barrier .
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Sulfonyl Bridge: The sulfonamide linkage () is a hallmark of protease inhibitors and anticonvulsants, suggesting possible enzyme-targeting applications .
Comparative Analysis with Analogues
Structurally related compounds exhibit diverse bioactivities:
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ORG27569: A 5-chloroindole-2-carboxamide acting as a cannabinoid receptor allosteric modulator, highlighting the pharmacological relevance of chloro-substituted indoles .
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SSR180575: A 7-chloroindole derivative with neuroprotective effects, underscoring the therapeutic potential of chlorinated indoline scaffolds .
Hypothetical Biological Activities and Mechanisms
Anticancer Applications
Patent EP3466949A1 describes tricyclic sulfonamides as bromodomain inhibitors, a class of epigenetic regulators overexpressed in cancers . While 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline lacks a tricyclic framework, its sulfonamide group may similarly engage bromodomain binding sites, warranting cytotoxicity assays .
Neuroprotective Effects
Analogues like SSR180575 exhibit neuroprotection via peripheral benzodiazepine receptor modulation, a mechanism potentially accessible to sulfonylated indolines . The chloro and ethoxy substituents may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .
Future Research Directions
Synthetic Chemistry
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Route Optimization: Screen catalysts (e.g., ZnCl₂, BF₃·Et₂O) to improve sulfonylation yields .
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Derivatization: Introduce substituents at the indoline 5- or 6-positions to modulate electronic and steric properties .
Pharmacological Studies
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In Vitro Screening: Evaluate inhibition of α-amylase, α-glucosidase, and bromodomains using enzyme assays .
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ADMET Profiling: Assess solubility, metabolic stability, and cytotoxicity in hepatic microsomes and cell lines .
Computational Modeling
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